methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate
Description
This compound is a chiral oxazole derivative featuring:
- A 1,3-oxazole core substituted with a methyl group at position 5.
- A methyl ester at position 4, enhancing lipophilicity and stability.
- A (1R)-configured ethyl side chain at position 2, bearing a tert-butoxycarbonyl (Boc)-protected amino group.
The Boc group serves as a protective moiety for amines during synthesis, while the methyl ester facilitates applications in medicinal chemistry as a prodrug intermediate. Its stereochemistry and functional groups make it a valuable intermediate in peptide mimetics and heterocyclic drug discovery .
Properties
IUPAC Name |
methyl 5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-7(14-12(17)20-13(3,4)5)10-15-9(8(2)19-10)11(16)18-6/h7H,1-6H3,(H,14,17)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNBDTKLNWOFIN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](C)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula: C₁₅H₁₉N₃O₅
- Molecular Weight: 317.38 g/mol
- CAS Number: 24277-38-1
This compound features a tert-butoxycarbonyl (Boc) group which is known for its role in protecting amines during chemical synthesis, enhancing the compound's stability and solubility.
The biological activity of this compound primarily involves its interaction with various biological targets. The oxazole ring contributes to its ability to interact with enzymes and receptors, potentially influencing several biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The oxazole moiety may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: The compound might interact with specific receptors, altering signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of oxazole can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis or interfering with metabolic processes.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of oxazole derivatives. For instance, a study demonstrated that compounds containing the oxazole ring exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves induction of apoptosis through the mitochondrial pathway.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against MCF-7 and HeLa | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to control groups. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of oxazole derivatives. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that this compound may trigger programmed cell death in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate is utilized in the development of pharmaceutical compounds due to its ability to act as a protecting group for amino acids. This property is crucial in peptide synthesis, allowing for the selective modification of amino acids without interfering with their reactivity. The compound's oxazole moiety may also enhance its biological activity by improving binding affinity to target proteins.
Case Study: Peptide Synthesis
In a study involving peptide synthesis, this compound was employed to synthesize complex peptides with enhanced stability and bioactivity. The use of the tert-butoxycarbonyl group facilitated the protection of sensitive amino acid side chains during the coupling reactions, leading to higher yields and purities of the final peptides.
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. Interaction studies have shown that this compound can bind effectively to several biological targets, suggesting potential therapeutic applications.
The compound serves as an important building block in organic synthesis due to its versatile functional groups. Its oxazole ring can undergo various chemical transformations, making it suitable for synthesizing a range of derivatives with tailored properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the oxazole ring.
- Introduction of the tert-butoxycarbonyl group.
These steps allow chemists to modify the compound for specific applications in drug discovery and development.
Comparison with Similar Compounds
Heterocyclic Core Variations: Oxazole vs. Thiazole
Key Compound for Comparison :
- Ethyl 5-amino-2-({[(tert-butoxycarbonyl)amino}methyl)-1,3-thiazole-4-carboxylate ().
Thiazole derivatives exhibit distinct reactivity in metal-catalyzed reactions due to sulfur’s softer Lewis basicity compared to oxazole’s oxygen .
Ester Group Variations: Methyl vs. Ethyl
Key Compound for Comparison :
- (S)-Ethyl 5-(1-((tert-Butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate ().
The ethyl ester’s increased lipophilicity may improve bioavailability in biological systems, while the methyl ester’s polarity favors aqueous solubility. Stereochemical differences (R vs. S) can drastically alter binding affinity in chiral environments .
Substituent Effects: Methyl vs. Benzyloxy
Key Compound for Comparison :
- 2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid ().
The benzyloxy group introduces steric challenges in synthesis but offers opportunities for π-π interactions in target binding. The carboxylic acid in the analog increases solubility but reduces stability compared to the methyl ester .
Q & A
Q. How does the tert-butoxycarbonyl (Boc) group influence synthetic applications?
- Methodological Answer: The Boc group acts as a temporary amine protector, enabling selective functionalization. It is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. For example, in peptide coupling, Boc deprotection precedes amide bond formation .
Q. What standard analytical techniques are used for characterization?
- Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) for purity assessment.
- NMR: Assign peaks using H (400 MHz) and C (100 MHz) in DMSO-d; focus on oxazole protons (δ 6.5–7.5 ppm) and Boc tert-butyl signals (δ 1.34 ppm) .
- IR: Confirm Boc carbonyl stretch at ~1680–1700 cm .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives?
- Methodological Answer:
- Catalyst Screening: Test CuCl·2HO (0.5 mmol) or Pd/C for reductive steps.
- Solvent Optimization: Compare THF vs. DMF for solubility and reaction rate.
- Purification: Use silica gel chromatography (ethyl acetate/cyclohexane, 1:1) for intermediates .
- Reference Table (Synthesis Optimization):
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | CuCl·2HO | 98 | |
| Solvent | THF | >90 | |
| Time | 12 h (RT) | 98 |
Q. How to resolve contradictions in NMR data for stereoisomers?
- Methodological Answer:
- Use NOESY to confirm (1R) configuration by observing spatial proximity between the Boc-protected amine and oxazole methyl groups.
- Compare experimental C shifts with DFT-calculated values (e.g., Gaussian 09) for chiral centers .
Q. What strategies mitigate hazards from thermal decomposition?
- Methodological Answer:
- Decomposition Monitoring: Employ TGA-MS to detect NO and CO release above 200°C.
- Mitigation: Conduct reactions under inert atmosphere (N) and use scrubbers for acidic gases .
Q. How to design bioassays for evaluating biological activity?
- Methodological Answer:
- Anticancer Assays: Use MTT viability tests on HeLa cells (IC determination).
- Kinase Inhibition: Screen against EGFR or MAPK using fluorescence polarization assays (IC < 10 µM for related compounds) .
Data Contradiction Analysis
Q. Conflicting reports on Boc group stability under basic conditions: How to validate?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
